4-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-carbothioamide
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Overview
Description
BENZENECARBOTHIOAMIDE,4-[[(4-METHYLPHENYL)METHYLENE]AMINO]- is an organic compound with a complex structure It is characterized by the presence of a benzenecarbothioamide group and a 4-methylphenylmethyleneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZENECARBOTHIOAMIDE,4-[[(4-METHYLPHENYL)METHYLENE]AMINO]- typically involves the reaction of benzenecarbothioamide with 4-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
In an industrial setting, the production of BENZENECARBOTHIOAMIDE,4-[[(4-METHYLPHENYL)METHYLENE]AMINO]- may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
BENZENECARBOTHIOAMIDE,4-[[(4-METHYLPHENYL)METHYLENE]AMINO]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.
Scientific Research Applications
BENZENECARBOTHIOAMIDE,4-[[(4-METHYLPHENYL)METHYLENE]AMINO]- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of BENZENECARBOTHIOAMIDE,4-[[(4-METHYLPHENYL)METHYLENE]AMINO]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to BENZENECARBOTHIOAMIDE,4-[[(4-METHYLPHENYL)METHYLENE]AMINO]- include other benzenecarbothioamide derivatives and compounds with similar structural features, such as:
- BENZENECARBOTHIOAMIDE,4-(METHYLTHIO)-
- BENZENECARBOTHIOAMIDE,4-(DIMETHYLAMINO)PHENYL
Uniqueness
The uniqueness of BENZENECARBOTHIOAMIDE,4-[[(4-METHYLPHENYL)METHYLENE]AMINO]- lies in its specific structural configuration, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
64510-96-9 |
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Molecular Formula |
C15H14N2S |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
4-[(4-methylphenyl)methylideneamino]benzenecarbothioamide |
InChI |
InChI=1S/C15H14N2S/c1-11-2-4-12(5-3-11)10-17-14-8-6-13(7-9-14)15(16)18/h2-10H,1H3,(H2,16,18) |
InChI Key |
ZTANUOSJFOYWIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=S)N |
Origin of Product |
United States |
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